

A Comparative Analysis of the Pharmacokinetics of Prolyl Endopeptidase (PEP) Inhibitors

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Compound of Interest

Compound Name: S 17092

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This guide provides a comparative overview of the pharmacokinetic profiles of several prolyl endopeptidase (PEP) inhibitors. PEP, a serine protease, is a target of interest in drug development due to its role in the metabolism of proline-containing neuropeptides and its implication in neurological and inflammatory disorders. Understanding the pharmacokinetic properties of different PEP inhibitors is crucial for the selection and development of new therapeutic agents.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for three prolyl endopeptidase inhibitors: **S 17092**, JTP-4819, and Z-321, based on data from clinical and preclinical studies.

Parameter	S 17092	JTP-4819	Z-321	KYP-2047
Species	Human (Elderly)	Human	Human	Mouse
Dose	100-1200 mg (oral)	30-120 mg (oral)	30-120 mg (oral)	15-50 µmol/kg (i.p.)
Tmax	0.5 - 2 hours[1]	~1 hour[1]	~0.9 hours[2]	≤ 10 minutes (brain)
Cmax	Dose-proportional increase[1]	474 ng/mL (30 mg), 887 ng/mL (60 mg), 1649 ng/mL (120 mg) [1]	63.7 ng/mL (30 mg), 102.0 ng/mL (60 mg), 543.3 ng/mL (120 mg)[2]	Not reported
Half-life (t _{1/2})	9 - 31 hours (single dose), 7 - 18 hours (multiple doses) [1]	~2 hours[1]	~1.8 hours[2]	Not reported
AUC	Dose-proportional increase[1]	Dose-proportional increase[1]	Dose-proportional increase	Brain/Blood Ratio: 0.050 (15 µmol/kg), 0.039 (50 µmol/kg)
Bioavailability	Not reported	Not significantly affected by food[1]	Not dramatically changed by food[2]	Not reported
Urinary Excretion	Not reported	~66% within 24 hours[1]	Not reported	Not reported

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from the following experimental methodologies:

S 17092 Human Study[1]

- Study Design: A double-blind, randomized, placebo-controlled, single and multiple-dose study.
- Subjects: 36 healthy elderly male and female volunteers.
- Dosing: Single oral doses of 100, 400, 800, and 1200 mg, followed by a 1-week washout period and then repeated daily administration for 7 days.
- Sample Collection: Plasma samples were collected at various time points post-administration.
- Analytical Method: Concentrations of **S 17092** in plasma were quantified using high-performance liquid chromatography (HPLC) with tandem mass spectrometric detection.

JTP-4819 Human Study[1]

- Study Design: A study involving single and multiple oral doses.
- Subjects: 28 healthy male volunteers.
- Dosing: Single oral doses of 30, 60, and 120 mg. A multiple-dose regimen of 60 mg three times daily for 7 days was also evaluated. The effect of food was assessed in a cross-over design with a 60 mg dose.
- Sample Collection: Plasma and urine samples were collected.
- Analytical Method: Concentrations of JTP-4819 in plasma and urine were determined by electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS).

Z-321 Human Study[2]

- Study Design: A study involving single and multiple oral doses, including an evaluation of food effect.
- Subjects: Healthy male volunteers.
- Dosing: Single oral doses of 30, 60, and 120 mg under fasted conditions. A 60 mg dose was also administered under fed conditions. A multiple-dose regimen was also studied.

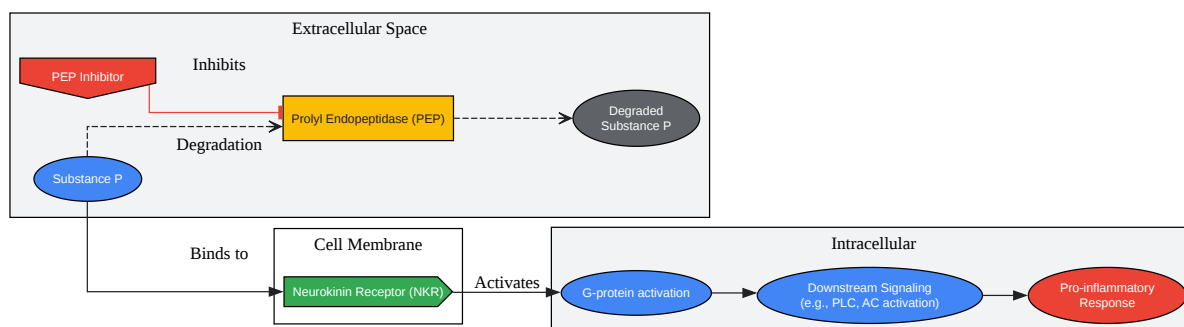
- Sample Collection: Plasma and urine samples were collected.
- Analytical Method: Concentrations of Z-321 and its metabolites in plasma and urine were determined by an HPLC method.

KYP-2047 Mouse Study

- Study Design: A single-dose pharmacokinetic and pharmacodynamic study.
- Subjects: Wild-type C57 mice.
- Dosing: Single intraperitoneal (i.p.) injections of 15 or 50 $\mu\text{mol/kg}$.
- Sample Collection: Brain and blood samples were collected at various time points post-injection.
- Analytical Method: The concentrations of KYP-2047 in brain and blood were determined to calculate the brain/blood ratio and assess brain penetration.

Prolyl Endopeptidase in Neuroinflammatory Signaling

Prolyl endopeptidase plays a significant role in neuroinflammation through its degradation of neuropeptides such as Substance P. The following diagram illustrates the proposed signaling pathway.



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